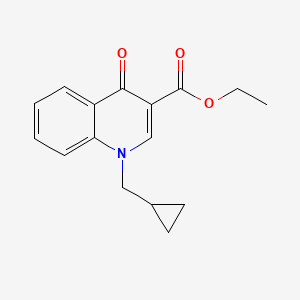![molecular formula C18H20N8S B15118853 9-ethyl-6-(4-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine](/img/structure/B15118853.png)
9-ethyl-6-(4-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-ethyl-6-(4-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine is a complex heterocyclic compound that incorporates multiple functional groups and ring structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-ethyl-6-(4-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of a purine derivative with a thienopyrimidine derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
9-ethyl-6-(4-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, affecting the compound’s stability and reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated compounds.
科学的研究の応用
9-ethyl-6-(4-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, including as an anticancer, antiviral, and antimicrobial agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 9-ethyl-6-(4-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. For example, it may bind to a particular enzyme’s active site, blocking its activity and thereby affecting downstream biochemical reactions.
類似化合物との比較
Similar Compounds
Thienopyrimidine derivatives: These compounds share the thienopyrimidine core structure and exhibit similar biological activities.
Purine derivatives: These compounds share the purine core structure and are widely studied for their pharmacological properties.
Uniqueness
9-ethyl-6-(4-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine is unique due to its combination of the purine and thienopyrimidine moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
特性
分子式 |
C18H20N8S |
|---|---|
分子量 |
380.5 g/mol |
IUPAC名 |
4-[4-(9-ethylpurin-6-yl)piperazin-1-yl]-7-methylthieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C18H20N8S/c1-3-24-11-23-14-16(24)20-10-21-17(14)25-4-6-26(7-5-25)18-15-13(19-9-22-18)12(2)8-27-15/h8-11H,3-7H2,1-2H3 |
InChIキー |
GVBBBVMOSWQLEF-UHFFFAOYSA-N |
正規SMILES |
CCN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=NC5=C4SC=C5C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[5-(2-Methoxy-4,5-dimethylbenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15118770.png)
![3-[4-(6-Chloro-1,8-naphthyridin-2-yl)piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B15118776.png)
![N-(4-methylphenyl)-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide](/img/structure/B15118783.png)
![1-{Imidazo[1,2-b]pyridazin-6-yl}-4-{pyrido[3,4-d]pyrimidin-4-yl}piperazine](/img/structure/B15118787.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{[4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15118793.png)
![ethyl 6-methyl-2-oxo-4-(1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B15118801.png)
![N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]azetidin-3-yl}-N,1-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B15118803.png)
![4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(3,4-dimethylbenzenesulfonyl)piperidine](/img/structure/B15118808.png)
![2,6-di-tert-butyl-4-[(E)-2-(4-hydroxyphenyl)ethenyl]-2H-pyran-2-ylium; tetrafluoroboranuide](/img/structure/B15118815.png)
![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4-methanesulfonyl-N-methylaniline](/img/structure/B15118831.png)

![methyl (2S)-2-[(4-methoxy-1H-indol-2-yl)formamido]-4-methylpentanoate](/img/structure/B15118836.png)
![3-[1-(6-bromo-1,3-benzothiazol-2-yl)piperidin-4-yl]-4-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B15118838.png)
![4-[(2,5,6-Trimethylpyrimidin-4-yl)amino]benzamide](/img/structure/B15118845.png)
